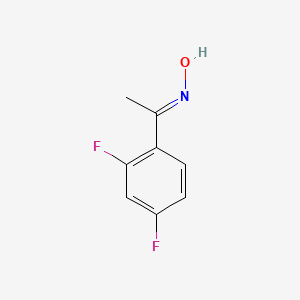

2',4'-Difluoroacetophenone oxime

Vue d'ensemble

Description

2’,4’-Difluoroacetophenone is a chemical compound that has been used as a starting reagent in the synthesis of difluorinated chalcones .

Synthesis Analysis

While specific synthesis methods for 2’,4’-Difluoroacetophenone oxime were not found, oximes in general can be synthesized through metal-involving reactions .

Molecular Structure Analysis

Vibrational spectral analysis of 2’,4’-Difluoroacetophenone has been carried out by FT-IR and FT-Raman spectroscopy .

Chemical Reactions Analysis

2’,4’-Difluoroacetophenone has been used as a starting reagent in the synthesis of difluorinated chalcones .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,4’-Difluoroacetophenone include a density of 1.2±0.1 g/cm3, a boiling point of 177.4±0.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C .

Applications De Recherche Scientifique

1. Activation of Peroxymonosulfate

A study explored the activation of peroxymonosulfate in water using cobalt oxides, which included an evaluation of 2,4-dichlorophenol oxidation. This study indicates the potential application of 2',4'-difluoroacetophenone oxime in similar chemical processes involving sulfate radical mechanisms (Anipsitakis, Stathatos, & Dionysiou, 2005).

2. Nucleophilicity in Organometallic Chemistry

Research on oxime species, including ketoximes like 2',4'-difluoroacetophenone oxime, highlights their role in reactions with nitrilium closo-decaborate clusters. These findings provide insights into the nucleophilic behavior of such compounds in organometallic chemistry (Bolotin et al., 2016).

3. Electrooxidation and Oxone Degradation Studies

A hybrid process combining electrooxidation (EO) and Oxone demonstrated the significant removal of 2,4-Dichlorophenoxyacetic acid in water. This study suggests the potential application of 2',4'-difluoroacetophenone oxime in water treatment processes (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

4. Development of Novel Fluorescence Probes

Research on novel fluorescence probes for detecting reactive oxygen species shows the relevance of similar oxime compounds in developing tools for studying biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

5. Antimicrobial Activity

A study on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showed good antimicrobial activity, indicating the potential of 2',4'-difluoroacetophenone oxime derivatives in antimicrobial research (Mallesha & Mohana, 2014).

6. Catalytic Applications

Palladium-catalyzed reactions and Suzuki coupling studies involving oxime carbapalladacycles indicate the utility of 2',4'-difluoroacetophenone oxime in catalysis and organic synthesis (Baleizão, Corma, García, & Leyva, 2004).

7. Synthesis of Polyfunctional Azoles and Azines

The use of α-Bromoacetophenone oxime in synthesizing various azoles and azines demonstrates the potential of 2',4'-difluoroacetophenone oxime in heterocyclic synthesis (Mohareb, Habashi, Hafez, & Sherif, 1987).

8. Environmental Applications in Wastewater Treatment

Studies on the photo-Fenton degradation of herbicides and the oxidation of chlorophenols at electrodes suggest the possible environmental applications of 2',4'-difluoroacetophenone oxime in wastewater treatment (Conte, Schenone, & Alfano, 2016).

9. Beckmann Rearrangement Studies

Research on the Rhodium-catalyzed Beckmann rearrangement of oxime compounds, including benzophenone oximes, points towards the utility of 2',4'-difluoroacetophenone oxime in such rearrangement reactions (Arisawa & Yamaguchi, 2001).

10. Antioxidant Responses in Aquatic Organisms

Investigations into the antioxidant responses of aquatic organisms to dichlorophenols, a related compound, offer insights into the potential impact of 2',4'-difluoroacetophenone oxime on aquatic life and its role in ecological studies (Zhang, Shen, Wang, Wu, & Xue, 2004).

Mécanisme D'action

Target of Action

Oximes like 2’,4’-difluoroacetophenone oxime are known to undergo beckmann rearrangement , suggesting that they may interact with enzymes or other biological targets that can facilitate this reaction.

Mode of Action

The mode of action of 2’,4’-Difluoroacetophenone oxime likely involves its conversion to other compounds via the Beckmann rearrangement . This reaction involves the conversion of the oxime to an amide or nitrile, depending on the starting material . The rearrangement is achieved by converting the oxygen of the oxime to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .

Action Environment

The action of 2’,4’-Difluoroacetophenone oxime, like many other compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules that can interact with the compound or its metabolites. For instance, the Beckmann rearrangement is typically carried out under acidic conditions and elevated temperatures .

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLLRZWRSGPPIJ-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719202 | |

| Record name | N-[(1E)-1-(2,4-Difluorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',4'-Difluoroacetophenone oxime | |

CAS RN |

149773-86-4 | |

| Record name | N-[(1E)-1-(2,4-Difluorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)

![(4S)-4-Hydroxy-3,5,5-trimethyl-4-[(1E,3E)-3-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]cyclohex-2-en-1-one](/img/structure/B1652507.png)

![(2-Methoxyphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-YL]acetic acid](/img/structure/B1652508.png)

![2,2-Dimethyl-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-3-thiomorpholinone](/img/structure/B1652509.png)

![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)

![5-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B1652512.png)